REACTION_SMILES
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[BH4-:1].[CH3:15][OH:16].[Na+:2].[OH2:14].[n:3]1[cH:4][n:5][cH:6][c:7]([C:9](=[O:10])[CH:11]([CH3:12])[CH3:13])[cH:8]1>>[n:3]1[cH:4][n:5][cH:6][c:7]([CH:9]([OH:10])[CH:11]([CH3:12])[CH3:13])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)c1cncnc1
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Name
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Type
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product
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Smiles
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CC(C)C(O)c1cncnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |